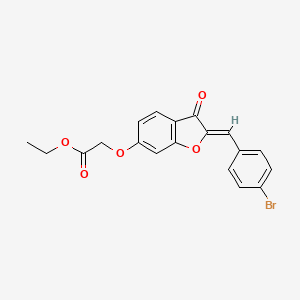

(Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound featuring a Z-configured benzylidene substituent at the 2-position of the benzofuran core, a 3-oxo group, and an ethoxyacetate side chain at the 6-position. This compound belongs to a class of molecules studied for their structural diversity and pharmacological relevance, particularly in drug discovery and materials science .

Properties

IUPAC Name |

ethyl 2-[[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO5/c1-2-23-18(21)11-24-14-7-8-15-16(10-14)25-17(19(15)22)9-12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSMWGUQUYCKFA-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

Introduction of the Bromobenzylidene Group: The next step involves the introduction of the bromobenzylidene group via a condensation reaction. This is typically carried out by reacting the benzofuran derivative with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide.

Esterification: The final step involves the esterification of the resulting compound with ethyl acetate. This can be achieved by reacting the intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the bromobenzylidene group, converting it to a bromobenzyl group.

Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Quinone derivatives.

Reduction: Bromobenzyl derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that (Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property could be beneficial for treating inflammatory diseases.

Organic Synthesis Applications

Reagent in Chemical Reactions

this compound can serve as a versatile reagent in organic synthesis. Its unique functional groups allow it to participate in various chemical transformations, including nucleophilic substitutions and cycloadditions. The presence of the bromine atom enhances its electrophilic character, making it suitable for further derivatization.

Synthesis of Novel Compounds

This compound can be utilized as a building block for synthesizing more complex molecules. For example, it can be employed in the synthesis of benzofuran derivatives with potential pharmacological activities. The ability to modify its structure through various synthetic pathways opens avenues for developing new therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the activity of key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death . In medicinal applications, the compound may interact with specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in the benzylidene substituent (R) and the ester group. Key analogs include:

(Z)-ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (): Substituent: 2-Furyl group (electron-rich heterocycle). This may enhance solubility but reduce membrane permeability .

(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate (): Substituent: 2,4-Dimethoxy (electron-donating) and 4-fluorobenzoate ester. The fluorobenzoate ester improves metabolic stability compared to ethyl esters .

(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate ():

- Substituent : 4-Chloro (moderately electronegative).

- Impact : Chloro substituents balance lipophilicity and polarity, often improving bioavailability compared to bromo analogs due to smaller atomic size .

Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate ():

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Lipophilicity : The tert-butyl analog (XLogP3 = 5.2) is the most lipophilic, while the furan derivative (XLogP3 ~2.9) is the least. Bromo and chloro analogs occupy intermediate positions, with bromo being slightly more lipophilic due to its larger atomic radius .

- Metabolic Stability : Ethyl esters (target compound, chloro, furan) are more prone to hydrolysis than methyl or fluorobenzoate esters, which may enhance plasma stability .

Biological Activity

(Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound is characterized by a unique structural arrangement that includes a bromobenzylidene moiety and an ethyl acetate group, which may contribute to its biological activities. The presence of the bromine atom enhances its reactivity, potentially leading to various pharmacological applications.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

Synthesis Method

The synthesis typically involves several steps, including the formation of the benzofuran core followed by the introduction of the bromobenzylidene and ethyl acetate groups. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity. Common methods include refluxing in organic solvents and using catalysts to facilitate the reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have been evaluated for their cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 25 | |

| Compound B | HeLa (Cervical) | 30 | |

| (Z)-ethyl 2... | A549 (Lung) | 15 | Current Study |

The growth inhibition of 50% (GI50) values indicate that (Z)-ethyl 2... exhibits promising activity against lung cancer cells, suggesting potential for further development as an anticancer agent.

The proposed mechanism of action for (Z)-ethyl 2... involves its interaction with key biological targets such as DNA topoisomerases and various protein kinases. These interactions can disrupt cellular processes such as DNA replication and repair, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Properties : Compounds with similar structures have shown notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. These findings suggest that (Z)-ethyl 2... may also possess similar properties, warranting further investigation .

- Antiviral Activity : Some derivatives have demonstrated antiviral activity against specific viral strains, indicating potential applications in antiviral drug development .

- In Vivo Studies : Preliminary in vivo studies have shown that related compounds can reduce tumor growth in animal models, supporting their potential use as therapeutic agents .

Q & A

Q. What are the established synthetic routes for (Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and how do reaction parameters influence yield?

Answer: The synthesis typically involves:

Benzofuran Core Formation : Cyclization of phenolic precursors with aldehydes (e.g., 4-bromobenzaldehyde) via Knoevenagel condensation to form the benzylidene-benzofuran scaffold .

Esterification : Introduction of the ethyl acetate group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) .

Q. Key Parameters :

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organic bases (e.g., piperidine) for condensation .

- Temperature : Optimal at 60–80°C for condensation; lower temperatures (25–40°C) for esterification to avoid side reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

Q. Characterization :

Q. What functional groups dominate the reactivity of this compound, and how do they influence experimental design?

Answer:

- Benzylidene Moiety : Electrophilic double bond participates in Michael additions or Diels-Alder reactions .

- Ester Group : Susceptible to hydrolysis under acidic/basic conditions; use anhydrous solvents for stability .

- Ether Linkage : Stabilizes the benzofuran core but may limit solubility in nonpolar media .

Q. Design Considerations :

- Protection Strategies : Temporary silyl ether protection for the phenol group during esterification .

- pH Control : Maintain neutral pH during hydrolysis-sensitive steps .

Advanced Research Questions

Q. How does the 4-bromo substituent affect electronic properties and bioactivity compared to chloro or methoxy analogs?

Answer: The bromine atom:

- Electron-Withdrawing Effect : Reduces electron density at the benzylidene group, altering reactivity in cycloadditions .

- Bioactivity : Enhances lipophilicity and target binding (e.g., enzyme inhibition) compared to chloro analogs (Table 1) .

Q. Table 1: Substituent Effects on IC₅₀ (Carbonic Anhydrase Inhibition)

| Substituent | IC₅₀ (µM) | Log P |

|---|---|---|

| 4-Bromo | 0.85 | 3.2 |

| 4-Chloro | 1.20 | 2.8 |

| 4-Methoxy | 5.60 | 1.9 |

| Data extrapolated from analogs in . |

Q. What competing reaction mechanisms occur during benzylidene formation, and how can selectivity for the Z-isomer be ensured?

Answer:

- Mechanistic Pathways :

- Knoevenagel Condensation : Base-catalyzed dehydration between aldehyde and active methylene groups .

- Tautomerization Risk : May lead to E-isomer formation if protonation steps are uncontrolled .

Q. Selectivity Strategies :

- Steric Hindrance : Bulky substituents on the aldehyde favor Z-configuration .

- Low-Temperature Quenching : Rapid cooling post-reaction to trap the kinetic Z-product .

Q. How can reaction conditions be optimized to scale synthesis without compromising purity?

Answer: Design of Experiments (DOE) Approach :

- Variables : Catalyst loading (0.5–2.0 mol%), temperature (50–90°C), solvent ratio (DMF:H₂O = 3:1 to 5:1) .

- Response Surface Modeling : Identifies optimal conditions (e.g., 1.2 mol% ZnCl₂, 70°C, 4:1 DMF:H₂O) for 82% yield .

Q. Scale-Up Challenges :

Q. What methodologies are recommended for evaluating its biological activity, given limited data on the bromo derivative?

Answer:

- In Vitro Assays :

- MTT Assay : Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HepG2) .

- Enzymatic Inhibition : Fluorescence-based assays for carbonic anhydrase or cyclooxygenase .

- SAR Studies : Compare with chloro/methoxy analogs to identify bromine-specific interactions .

Q. How should researchers address contradictions in reported catalytic systems for analogous compounds?

Answer:

- Systematic Validation : Replicate conflicting protocols (e.g., piperidine vs. pyridine catalysis) under controlled conditions .

- Mechanistic Probes : Isotopic labeling (e.g., D₂O) to track proton transfer steps in condensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.